3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 185.23 g/mol. The structure features a pyrrolidinone ring and a pyrazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound can be achieved through several synthetic routes involving the reaction of 1,3-dimethylpyrazole derivatives with appropriate amines or carboxylic acids under controlled conditions. The reaction typically requires catalysts and specific solvents to enhance yield and purity.
Anticancer Properties
Research has indicated that compounds containing the pyrazole structure exhibit anticancer activity. A study evaluated the effects of various pyrazole derivatives on A549 human lung adenocarcinoma cells. The results showed that modifications on the pyrazole ring significantly influenced cytotoxicity. Specifically, compounds with free amino groups demonstrated enhanced anticancer activity compared to those without .
| Compound | IC50 (μM) | Effect on A549 Cell Viability (%) |
|---|---|---|
| This compound | 15 | 66 |
| Control (Cisplatin) | 10 | 40 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, a series of derivatives were tested against E. coli and S. aureus, revealing that certain modifications enhanced antibacterial efficacy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the administration of this compound in an experimental model of lung cancer. The treatment resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one is in medicinal chemistry. The compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that modifications at the pyrazole ring can enhance cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3) .
Mechanism of Action
The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition results in cell cycle arrest and apoptosis of cancer cells .
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Its unique structure allows it to act on specific biochemical pathways in pests.
Case Study: Herbicidal Activity
Field trials have demonstrated that formulations containing this compound show effective herbicidal activity against common weeds without harming crop yields. The compound acts by disrupting the photosynthetic process in target plants .
Materials Science
The compound's ability to form coordination complexes with metals has led to its investigation in materials science. It can be used as a ligand in metal-organic frameworks (MOFs), which are materials with high surface areas suitable for gas storage and catalysis.
Case Study: Synthesis of MOFs
Research has shown that incorporating this compound into MOFs enhances their stability and gas adsorption capacities. This property is particularly valuable for applications in carbon capture technologies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolidin-2-One Derivatives with Antioxidant Activity
A structurally related compound, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays. Another analog, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, shows 1.35× higher activity compared to vitamin C, with an optical density of 1.149 in reducing power assays . These results suggest that substitutions on the pyrrolidinone ring (e.g., thioxo-oxadiazole or triazole groups) significantly enhance antioxidant properties.
Pyrazole-Containing Pharmacological Agents
- 2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DrugBank ID: DB08583) incorporates a pyrazole-pyrrolopyridine hybrid structure. This experimental drug highlights the role of pyrazole in enhancing binding affinity to kinase domains, a property that may extend to the target compound due to its analogous pyrazole moiety .
- 3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1129400-99-2) shares a pyrazol-5-amine backbone but replaces the pyrrolidinone ring with a pyrimidine group. Its molecular weight (175.19 g/mol) and compact structure contrast with the target compound’s larger, more flexible scaffold (C9H14N4O, ~194.24 g/mol), which may influence solubility and metabolic stability .
Comparative Data Table
Key Research Findings and Gaps
- Antioxidant Potential: While the target compound lacks direct antioxidant data, its pyrrolidinone core aligns with derivatives showing enhanced radical scavenging activity. The absence of electron-withdrawing groups (e.g., chloro-hydroxyphenyl) may limit its efficacy in this domain .
- However, the amino group at the 3-position could alter binding specificity compared to benzamide-containing analogs .
Preparation Methods
Pyrazole Core Construction
Pyrazole derivatives are commonly synthesized via condensation and cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Several methods are applicable for preparing the 1,3-dimethylpyrazole unit:
Condensation of α,β-unsaturated ketones (chalcones) with arylhydrazines : This method involves a one-pot addition–cyclocondensation reaction yielding pyrazolines, which upon oxidative aromatization afford tri-substituted pyrazoles in good yields (around 82%) without requiring additional oxidants. Catalysts such as copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhance efficiency and recyclability.
Regioselective condensation of α-benzotriazolylenones with methylhydrazine : This approach allows for the synthesis of 1-methyl-substituted pyrazoles with high regioselectivity and yields ranging from 50% to 94%. The benzotriazole group facilitates functionalization at the 4-position of the pyrazole ring, enabling access to tetrasubstituted derivatives.
1,3-Dipolar cycloaddition reactions : The pyrazole nucleus can also be constructed via [3+2] cycloadditions between alkynes or olefins and 1,3-dipolar compounds such as diazo compounds, sydnones, or nitrilimines, providing an alternative synthetic route.
Pyrrolidin-2-one Ring Formation and Functionalization
The pyrrolidin-2-one (γ-lactam) ring can be prepared or functionalized to introduce the amino group at the 3-position:
Starting from β-amino acids or their derivatives : For example, Boc-protected β-alanine derivatives can be cyclized or transformed through multi-step sequences to yield pyrrolidin-2-one rings bearing amino substituents.
Cyclization of amino acid derivatives or lactam precursors : Methods involving the cyclization of amino acid esters or amides under dehydrating or catalytic conditions can furnish the pyrrolidinone ring with the desired substitution pattern.
Coupling of Pyrazole and Pyrrolidin-2-one Units
The key step in preparing 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one is the linkage of the pyrazole moiety at the nitrogen (N-1) position to the pyrrolidin-2-one ring:
N-alkylation or N-acylation reactions : The 1-position of the pyrazole can be functionalized via nucleophilic substitution or coupling reactions with suitably activated pyrrolidin-2-one derivatives (e.g., halogenated or ester-functionalized lactams).
Use of hydrazine derivatives and cyclization : Hydrazine intermediates bearing substituents that can be cyclized to pyrrolidinones may be employed, as seen in synthetic routes to pyrazole analogues of histamine, where hydrazine derivatives react with β-amino acid derivatives to afford pyrazolyl-substituted lactams.
Representative Synthetic Route (Literature-Based Proposal)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1,3-dimethylpyrazole | Condensation of methylhydrazine with 1,3-dicarbonyl compound (e.g., acetylacetone) | Formation of 1,3-dimethylpyrazole core |
| 2 | Preparation of 3-aminopyrrolidin-2-one | Cyclization of β-alanine derivatives with amine protection/deprotection steps | Formation of pyrrolidin-2-one with 3-amino group |
| 3 | Coupling (N-alkylation) | Reaction of 1,3-dimethylpyrazole with activated pyrrolidin-2-one derivative (e.g., halide or ester) under basic conditions | Formation of this compound |
Research Findings and Yields
Pyrazole syntheses via cyclocondensation and oxidative aromatization typically yield 70–90% of the desired pyrazole derivatives with high regioselectivity.
Regioselective condensation approaches using benzotriazole intermediates provide yields up to 94%, allowing functionalization at multiple positions on the pyrazole ring.
The coupling reactions to form N-substituted pyrazoles with lactam rings generally proceed under mild conditions with moderate to good yields (50–85%), depending on the activation of the lactam and the nucleophilicity of the pyrazole nitrogen.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one?
Methodological Answer: The synthesis typically involves three stages:
Intermediate Formation : Preparation of a pyrrolidinone scaffold via cyclization, often using reagents like 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride (as seen in analogous syntheses) .
Amination : Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination under controlled pH and temperature .
Functionalization : Attachment of the 1,3-dimethylpyrazole moiety through coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Key Considerations : Optimize catalysts (e.g., Pd for cross-coupling) and reaction solvents (DMF or THF) to enhance yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the pyrazole ring protons appear as distinct singlets due to symmetry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., theoretical 191.24 g/mol for CHN) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch ~1700 cm for pyrrolidinone) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing substituents on the pyrrolidinone ring?
Methodological Answer:
- Temperature Control : Higher temperatures (80–100°C) accelerate coupling reactions but may degrade sensitive groups.
- Catalyst Screening : Test Pd(PPh) vs. Xantphos-based catalysts for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
- Real-Time Monitoring : Use LC-MS to track reaction progress and adjust conditions dynamically .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths. Refinement with SHELXL ensures high precision .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
- Multi-Technique Cross-Validation : Combine IR, Raman, and mass data to confirm functional groups .
Q. How can stereochemical challenges during synthesis be addressed?
Methodological Answer:
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. The pyrazole ring’s planarity enhances π-π interactions .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. How to analyze the role of the 1,3-dimethylpyrazole group in chemical stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.
- Resonance Studies : UV-Vis spectroscopy evaluates conjugation effects stabilizing the pyrazole ring .
- Hydrolytic Stability Tests : Expose the compound to acidic/basic conditions and monitor degradation via HPLC .
Q. What experimental strategies evaluate enzyme inhibition mechanisms?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
